
3-(benzenesulfonyl)-6-ethoxy-N-phenylquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This compound is part of a series of new 3-(phenylsulfonyl)quinoline derivatives synthesized for the treatment of CNS disorders . The synthesis involves the introduction of a tertiary nitrogen atom (dimethylamine or piperazine fragment) in the 8-position and a secondary nitrogen (methylamine fragment) or hydrogen in the 4-position . Other methods for the synthesis of phenols could potentially be adapted for the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound is similar to other 3-(phenylsulfonyl)quinoline derivatives. The antagonist activity of these compounds with respect to 5-HT6 receptors depends on the nature of the 4- and 8-substituents of the heterocycle .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, it can react with hydrazine hydrate to form pyrazolo[3,4-b]quinolines derivatives . It can also react with acetonitrile dimer or malononitrile dimer to yield benzo[b][1,8]-naphthyridine derivatives .科学的研究の応用
Green Chemistry in Synthesis
N. Poomathi et al. (2015) explored an environmentally friendly approach for synthesizing novel pyrimidine-diones and pyrazol-amines via isatin ring-opening followed by annulation, highlighting the method's high regioselectivity, excellent yield, and simplicity. This research demonstrates the compound's role in facilitating reactions under green chemistry principles, emphasizing sustainability in chemical synthesis (Poomathi et al., 2015).
Synthesis of Metabolites
M. Mizuno and colleagues (2006) detailed efficient synthesis methods for metabolites of a specific quinoline derivative, showcasing the use of methanesulfonyl as a protective group to achieve high yields. This work illustrates the compound's utility in synthesizing complex molecules, potentially useful in drug discovery and development processes (Mizuno et al., 2006).
Anti-Proliferation Agents
A study by Toshiyuki Shimizu et al. (2004) on diphenylamine derivatives as FGF-R2 autophosphorylation inhibitors highlights the potential of such compounds in cancer therapy. The research demonstrates improved solubility and metabolic stability of these derivatives, with significant effects on tumor volume reduction when administered orally (Shimizu et al., 2004).
Diuretic Activity Studies
A. Husain et al. (2016) synthesized a new class of diuretic agents showing excellent in vivo activity, better than reference drugs. This underscores the compound's application in creating therapeutic agents with potential benefits in treating conditions requiring diuresis (Husain et al., 2016).
Molecular Design and Synthesis
K. Nicolaou et al. (1992) discussed the molecular design and synthesis of enediynes related to dynemicin A, highlighting the role of [(arylsulfonyl)ethoxy]carbonyl groups in triggering Bergman cycloaromatization. This research showcases the compound's significance in designing molecules with potential DNA-cleaving and cytotoxic properties (Nicolaou et al., 1992).
Antibacterial Studies
Research by B. Garudachari et al. (2014) on trifluoromethyl quinoline derivatives demonstrated significant antimicrobial activity, suggesting the potential of such compounds in developing new antibacterial and antituberculosis agents (Garudachari et al., 2014).
作用機序
Target of Action
The primary target of 3-(benzenesulfonyl)-6-ethoxy-N-phenylquinolin-4-amine is Human Neutrophil Elastase (hNE) . hNE is a serine proteinase that plays a crucial role in the immune response. It is secreted by neutrophils, the first immune cells to respond during inflammation or infection, to destroy pathogens and regulate inflammation .
Mode of Action
This compound acts as a competitive inhibitor of hNE . It binds to the active center of hNE, preventing it from catalyzing its normal reactions. This inhibitory activity can help control the immune response and potentially alleviate conditions like Acute Respiratory Distress Syndrome (ARDS) .
Biochemical Pathways
hNE is known to degrade a range of proteins, including all extracellular matrix proteins and many important plasma proteins . By inhibiting hNE, this compound could potentially affect these degradation processes and the downstream effects they have on inflammation and immune response.
Result of Action
The primary result of this compound’s action is the inhibition of hNE, leading to a potential decrease in inflammation and immune response . This could have therapeutic implications for conditions like ARDS, where controlling the immune response can be beneficial .
将来の方向性
The compound is part of ongoing research and development of new high-efficacy drugs based on 5-HT6 receptor antagonists for the treatment of CNS disorders . Future research may focus on optimizing the synthesis process and exploring the compound’s potential in various applications including drug discovery, organic synthesis, and material science.
特性
IUPAC Name |
3-(benzenesulfonyl)-6-ethoxy-N-phenylquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-2-28-18-13-14-21-20(15-18)23(25-17-9-5-3-6-10-17)22(16-24-21)29(26,27)19-11-7-4-8-12-19/h3-16H,2H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIHRXADJBFUEB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384297.png)
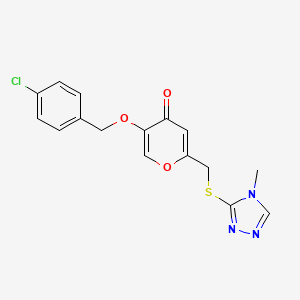
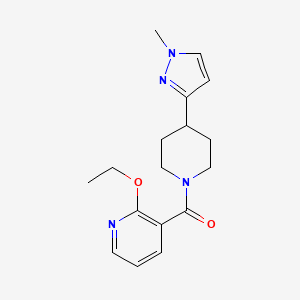
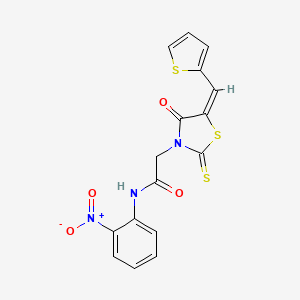
![Methyl 4-((furan-2-ylmethyl)(4-(methylthio)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2384302.png)
![(2Z)-2-methoxyimino-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetic Acid](/img/structure/B2384306.png)

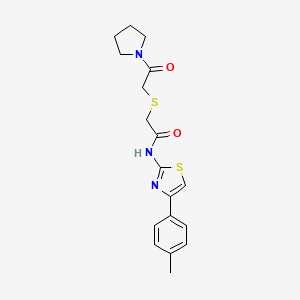

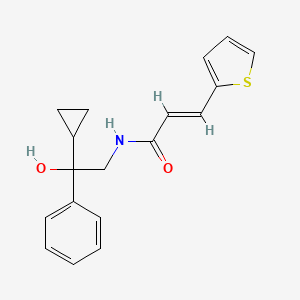

![3-ethyl-8-(4-ethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2384315.png)
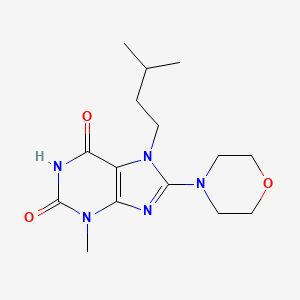
![1,2-Dihydroxycyclobuta[b]quinoxaline-5-carboxylic acid](/img/structure/B2384318.png)
